Pyridazine–Coumarin Scaffold Confers Sub-Micromolar MAO‑B Inhibition – SAR Context for 946313-01-5
Although direct IC₅₀ data for 946313-01-5 have not been published, the 3-heteroarylcoumarin class to which it belongs demonstrates that a pyridazine ring at the coumarin 3-position is essential for potent, selective MAO‑B inhibition. In the seminal 2017 series, the most active pyridazine-containing compounds (e.g., 9b and 9d) achieved IC₅₀ values in the sub-micromolar range (<1 µM) against human MAO‑B, whereas the corresponding phenyl or thiophene analogs showed significantly weaker inhibition [1]. The 6-methoxypyridazine substituent present in 946313-01-5 is expected to further modulate electronic properties and hydrogen-bonding capacity compared with unsubstituted pyridazine, offering a distinct SAR probe point.
| Evidence Dimension | MAO‑B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct data available; inferred class potency <1 µM based on closest pyridazine-coumarin analogs. |
| Comparator Or Baseline | 3-Phenylcoumarin or 3-(thiophen-2-yl)coumarin analogs – IC₅₀ typically >10 µM or inactive against MAO‑B in the same assay platform. |
| Quantified Difference | >10-fold potency advantage inferred for pyridazine-containing scaffold. |
| Conditions | Recombinant human MAO‑B, fluorimetric or Amplex Red assay (as used in the 2017 Eur J Med Chem study). |
Why This Matters
For laboratories replicating or extending MAO‑B SAR, only the exact pyridazine-bearing scaffold provides the sub-micromolar potency window; swapping to a phenyl or thiophene analog collapses the activity, invalidating comparative studies.
- [1] Costas-Lago MC, et al. Synthesis and structure-activity relationship study of novel 3-heteroarylcoumarins based on pyridazine scaffold as selective MAO-B inhibitors. Eur J Med Chem. 2017;139:1-11. PMID: 28797881. View Source
